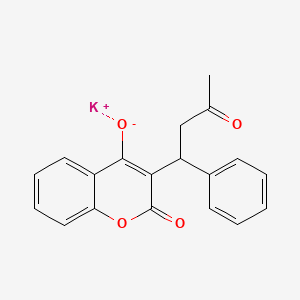

Warfarin potassium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

2610-86-8 |

|---|---|

Molecular Formula |

C19H16KO4 |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

potassium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate |

InChI |

InChI=1S/C19H16O4.K/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3; |

InChI Key |

XWDCXNPCSMIHLY-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[K+] |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.[K] |

Appearance |

Solid powder |

Other CAS No. |

2610-86-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one Aldocumar Apo-Warfarin Coumadin Coumadine Gen-Warfarin Marevan Potassium, Warfarin Sodium, Warfarin Tedicumar Warfant Warfarin Warfarin Potassium Warfarin Sodium |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Siege: A Technical Guide to Warfarin Potassium's Mechanism of Action on VKORC1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of warfarin (B611796) potassium, a cornerstone anticoagulant, on its molecular target, the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1). By delving into the intricate biochemical pathways, enzymatic kinetics, and the profound impact of genetic variability, this document provides a comprehensive resource for professionals engaged in cardiovascular research and drug development.

The Vitamin K Cycle: A Central Hub for Coagulation

The synthesis of functional coagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, is critically dependent on a post-translational modification known as gamma-carboxylation.[1] This process, occurring in the endoplasmic reticulum, is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX) and requires the reduced form of vitamin K, vitamin K hydroquinone (B1673460) (KH2), as an essential cofactor.[1]

VKORC1 is the pivotal enzyme responsible for regenerating KH2 from vitamin K 2,3-epoxide (KO), the oxidized form of vitamin K produced during the carboxylation reaction.[1][2] This cyclical process, known as the vitamin K cycle, ensures a continuous supply of the reduced cofactor necessary for proper hemostasis.

Warfarin's Mechanism of Inhibition: A Competitive and Tight-Binding Interaction

Warfarin exerts its anticoagulant effect by directly inhibiting VKORC1.[2] The mechanism of this inhibition is characterized as both competitive and tight-binding.[2] Warfarin, a structural analogue of vitamin K, competes with vitamin K epoxide for the active site of VKORC1.[2] However, the interaction is not transient; warfarin is a tight-binding inhibitor, meaning it associates with the enzyme with high affinity and a slow dissociation rate, leading to a stoichiometric inhibition where one molecule of warfarin can effectively inactivate one molecule of the enzyme.[2]

The in vitro potency of warfarin is significantly influenced by the reducing agent used in the assay. When dithiothreitol (B142953) (DTT) is used, the IC50 of warfarin is in the millimolar range, which is much higher than its therapeutic concentrations.[2] This is because DTT fully reduces VKORC1, a state in which the enzyme has a lower affinity for warfarin.[2] In contrast, when the more physiologically relevant reducing agent, glutathione (B108866) (GSH), is used, the IC50 drops to the nanomolar range, consistent with therapeutic plasma concentrations.[2] This highlights the importance of the enzyme's redox state in its sensitivity to warfarin.

Quantitative Analysis of Warfarin's Inhibition of VKORC1

The inhibitory potency of warfarin against VKORC1 has been quantified through various in vitro and cellular assays. The following table summarizes key quantitative data, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for wild-type and various mutant forms of VKORC1. These values are critical for understanding the molecular basis of warfarin resistance and sensitivity.

| VKORC1 Variant | Assay Type | Reductant | Ki (nM) | IC50 (nM) | Fold Resistance (vs. WT) | Reference |

| Wild-type | Microsomal | GSH | ~20 | 52 - 82 | 1 | [2] |

| Wild-type | Microsomal | DTT | - | ~2,400,000 | - | [2] |

| -1639 G>A | Cellular | Endogenous | - | Lowered ~1.6-fold | 0.625 | [3] |

| Val29Leu | Cellular | Endogenous | - | 136.4 | 5.5 | [4] |

| Val45Ala | Cellular | Endogenous | - | 152.0 | 6.2 | [4] |

| Asp36Tyr | Cellular | Endogenous | - | Significantly Increased | - | [5] |

| Leu128Arg | Cellular | Endogenous | - | 1226.4 | 49.6 | [4] |

Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentration and cell line used. The fold resistance is calculated relative to the wild-type IC50 reported in the same study.

The Impact of VKORC1 Genetic Variants on Warfarin Sensitivity

Significant inter-individual variability in warfarin dose requirements is a major clinical challenge. A substantial portion of this variability is attributed to genetic polymorphisms in the VKORC1 gene.[6][7]

The most clinically significant polymorphism is the -1639 G>A (rs9923231) variant in the promoter region of the VKORC1 gene.[6] The 'A' allele is associated with reduced VKORC1 expression, leading to lower levels of the target enzyme.[8] Consequently, individuals carrying the 'A' allele are more sensitive to warfarin and require lower doses to achieve a therapeutic anticoagulant effect.[6][7]

Conversely, several missense mutations in the coding region of VKORC1 have been identified that confer warfarin resistance.[6] These mutations, such as Val29Leu, Val45Ala, and Asp36Tyr, alter the enzyme's structure, reducing its affinity for warfarin while largely maintaining its enzymatic activity towards vitamin K epoxide.[4][5] Patients with these mutations require significantly higher doses of warfarin to achieve the desired level of anticoagulation.

Experimental Protocols

In Vitro VKORC1 Activity Assay (DTT-based)

This protocol describes a common method for measuring VKORC1 activity in isolated microsomes using the artificial reductant dithiothreitol (DTT).

Methodology:

-

Microsome Preparation: Liver microsomes, a rich source of VKORC1, are prepared from tissue homogenates by differential centrifugation.[9]

-

Pre-incubation with Warfarin: Aliquots of the microsomal suspension are pre-incubated with a range of warfarin concentrations for a specified time on ice to allow for inhibitor binding.[10]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, vitamin K 2,3-epoxide (KO), and the reducing agent, dithiothreitol (DTT), to the pre-incubated microsomes.[9]

-

Incubation: The reaction mixture is incubated at 37°C for a defined period, during which VKORC1 reduces KO to vitamin K quinone (K).[9]

-

Reaction Termination: The reaction is stopped, typically by the addition of an organic solvent such as isopropanol, which denatures the enzyme.[9]

-

Extraction: The vitamin K metabolites (KO and K) are extracted from the reaction mixture using a non-polar solvent like hexane.

-

HPLC Analysis: The extracted metabolites are separated and quantified using high-performance liquid chromatography (HPLC) with a UV or fluorescence detector. The amount of product (K) formed is a measure of VKORC1 activity.

-

Data Analysis: The VKORC1 activity at each warfarin concentration is normalized to the activity in the absence of the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable pharmacological model.

Cellular VKORC1 Activity Assay

This assay format provides a more physiologically relevant assessment of warfarin's effect by measuring VKORC1 activity within a cellular context.

Methodology:

-

Cell Culture and Transfection: A suitable human cell line, such as HEK293T, is cultured.[4] The cells are co-transfected with expression vectors for a vitamin K-dependent reporter protein (e.g., human coagulation factor IX) and the specific VKORC1 variant (wild-type or mutant) to be tested.[4]

-

Warfarin Treatment: The transfected cells are then treated with a range of warfarin concentrations in the cell culture medium.[4]

-

Incubation: The cells are incubated for a period (e.g., 48 hours) to allow for the expression of the reporter protein and the inhibitory effect of warfarin on VKORC1.[4]

-

Sample Collection: The cell culture supernatant, containing the secreted reporter protein, is collected.

-

Reporter Protein Quantification: The level of carboxylated (active) reporter protein in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) that specifically detects the gamma-carboxylated form of the protein.

-

Data Analysis: The amount of active reporter protein produced at each warfarin concentration is a measure of cellular VKORC1 activity. The IC50 value is determined from the dose-response curve.[4]

Recombinant VKORC1 Expression and Purification

To perform detailed structural and kinetic studies, purified VKORC1 is required.

Methodology:

-

Gene Cloning: The cDNA encoding human VKORC1 is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag, FLAG-tag) to facilitate purification.

-

Expression Host: The expression vector is introduced into a host system capable of producing functional membrane proteins, such as insect cells (e.g., Sf9) or a mammalian cell line (e.g., HEK293).[11]

-

Cell Lysis and Membrane Fractionation: The cells are harvested and lysed, and the membrane fraction containing the expressed VKORC1 is isolated by ultracentrifugation.

-

Solubilization: The membrane proteins are solubilized using a suitable detergent.

-

Affinity Chromatography: The solubilized protein extract is passed over an affinity chromatography column that specifically binds the tag on the recombinant VKORC1.[11]

-

Elution and Further Purification: The bound VKORC1 is eluted from the column, and may be further purified by other chromatographic techniques such as size-exclusion chromatography.[10]

-

Purity Assessment: The purity of the final protein preparation is assessed by SDS-PAGE and Coomassie blue staining or Western blotting.[11]

Conclusion

The intricate interplay between warfarin and VKORC1 at the molecular level provides a compelling example of targeted pharmacology. A thorough understanding of the vitamin K cycle, the competitive and tight-binding inhibition kinetics of warfarin, and the significant influence of VKORC1 genetic variants is paramount for the development of novel anticoagulants with improved safety and efficacy profiles. The experimental protocols detailed herein provide a robust framework for researchers to further investigate this critical drug-target interaction and to explore new avenues for the management of thromboembolic disorders.

References

- 1. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 3. ashpublications.org [ashpublications.org]

- 4. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Warfarin Pharmacogenetics: CYP2C9 and VKORC1 Genotypes Predict Different Sensitivity and Resistance Frequencies in the Ashkenazi and Sephardi Jewish Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. VKORC1 Pharmacogenomics Summary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishment of the Variation of Vitamin K Status According to Vkorc1 Point Mutations Using Rat Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 11. origene.com [origene.com]

Synthesis and Chemical Characterization of Warfarin Potassium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of warfarin (B611796) potassium, a widely used anticoagulant. The document details the synthetic pathway from warfarin acid and outlines the analytical methodologies for its thorough characterization, presenting quantitative data in a structured format for ease of reference.

Synthesis of Warfarin Potassium

The synthesis of this compound is typically achieved through a two-step process: the initial synthesis of warfarin acid followed by its conversion to the potassium salt.

Step 1: Synthesis of Racemic Warfarin Acid

The classical and most common method for synthesizing racemic warfarin is the Michael addition of 4-hydroxycoumarin (B602359) to benzalacetone.[1][2] This reaction can be catalyzed by either a base or an acid.[1][2] Higher yields, typically around 93%, can be achieved by conducting the reaction in methanol (B129727) with reflux, followed by hydrolysis of the intermediate with an acid.[1]

Reaction Scheme:

Step 2: Conversion of Warfarin Acid to this compound

This compound is prepared by reacting pure warfarin acid with a potassium salt, such as potassium carbonate or potassium hydroxide (B78521), in a suitable solvent.[3][4] A common method involves refluxing pure warfarin acid with potassium carbonate in 2-propanol.[3]

Experimental Protocols

Synthesis of Warfarin Acid

A detailed experimental protocol for the synthesis of (R)-warfarin using an organocatalyst is described as follows:

-

In a vial, combine 4-hydroxycoumarin, tetrahydrofuran (B95107) (THF), 4-phenylbuten-2-one, (R,R)-1,2-diphenylethylenediamine, and acetic acid.

-

Allow the reaction mixture to stand at room temperature for one week.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with dichloromethane (B109758) as the eluent.

-

Remove the solvent using a rotary evaporator to obtain a crude product.

-

Dissolve the residue in a minimum amount of boiling acetone (B3395972) and add boiling water dropwise until the solution becomes cloudy.

-

Continue heating to redissolve the crystals, adding more acetone if necessary.

-

Slowly cool the mixture to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the crystalline product by vacuum filtration, rinsing with a 4:1 mixture of acetone/water.

-

Dry the crystals and calculate the yield.

Synthesis of this compound

The following protocol is adapted from a patented process for the preparation of this compound:[3][5]

-

Suspend pure warfarin acid in 2-propanol (anhydrous or containing 1-3% water).

-

Add an equivalent amount or a slight excess (molar ratio of 1.0 to 1.3) of potassium carbonate.[3]

-

Reflux the mixture for 2 to 3 hours.[5]

-

After the reaction is complete, remove any unreacted potassium carbonate by filtration.

-

The pure this compound will precipitate from the reaction mixture as a crystalline solid.

-

Collect the product by filtration and dry it.

Chemical and Physical Characterization

This compound is a white, crystalline powder that is odorless and has a slightly bitter taste.[1] It is very soluble in water, freely soluble in ethanol (B145695), and practically insoluble in diethyl ether.[1] The compound is also noted to be affected by light.[1]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₅KO₄ | [1] |

| Molecular Weight | 346.42 g/mol | [1] |

| Appearance | White, crystalline powder | [1] |

| Solubility | Very soluble in water, freely soluble in ethanol (95%), practically insoluble in diethyl ether | [1] |

| pH (1% w/v in water) | 7.2 - 8.3 | [1] |

| Melting Point | The residue (warfarin acid) after acidification melts between 157°C and 167°C | [1] |

| UV Absorption Maximum (in 0.02 M KOH) | ~308 nm | [1] |

| UV Absorption Maximum (in 0.02 M HCl) | ~283 nm and ~305 nm | [6] |

Experimental Protocols for Characterization

-

¹H and ¹³C NMR of Warfarin Acid (for comparison): Detailed interpretation of the ¹H and ¹³C NMR spectra of warfarin acid has been published, providing a reference for the structural confirmation of the potassium salt.[7][8] The proton chemical shifts for warfarin are well-documented.[7]

-

Protocol for this compound:

-

Dissolve a sample of this compound in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (CD₃OD). The choice of solvent is critical as warfarin exists as a mixture of cyclic hemiketal diastereomers in some organic solvents like dimethyl sulfoxide, while the sodium salt exists in the ring-open form in water.[8]

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the data and compare the resulting spectra with known spectra of warfarin to confirm the presence of the warfarin moiety and identify any shifts due to the salt formation.

-

-

Characteristic Peaks for Warfarin: The IR spectrum of warfarin shows a characteristic C=O stretching peak around 1747 cm⁻¹ and a broad OH group peak in the region of 3200 cm⁻¹.[7]

-

Protocol for this compound (KBr Pellet Method): [4]

-

Intimately mix approximately 1 mg of this compound with 100 mg of dry potassium bromide (KBr) in an agate mortar.

-

Compress the mixture in a pellet die under high pressure (4-6 tonnes) to form a transparent disk.

-

Acquire the FTIR spectrum against a background of a pure KBr pellet.

-

The spectrum for a polymorphic form of this compound shows peaks at approximately 3454, 1721, 1622, 1600, and 1524 cm⁻¹.[4]

-

-

Protocol for this compound: [1]

-

Prepare a solution of this compound in 0.02 mol/L potassium hydroxide to a concentration of approximately 1 in 100,000.

-

Separately, prepare a solution of similar concentration in 0.02 mol/L hydrochloric acid.

-

Record the UV-Vis absorption spectra of both solutions over a suitable wavelength range (e.g., 200-400 nm).

-

In alkaline solution, a maximum absorbance is expected around 308 nm.[1] In acidic solution, maxima are expected around 281-285 nm and 303-307 nm.[6]

-

-

Protocol for this compound (LC-MS/MS):

-

Prepare a dilute solution of this compound in a suitable solvent compatible with mass spectrometry (e.g., methanol or acetonitrile).

-

Introduce the sample into a mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in either positive or negative ion mode. In positive ion mode, the pseudo-molecular ion [M+H]⁺ for the warfarin acid moiety would be observed at m/z 309.1.[9] In negative ion mode, the deprotonated warfarin molecule would be observed at m/z 307.[10]

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation. A common fragment for warfarin is observed at m/z 161.[9][10]

-

-

Protocol for Powder X-Ray Diffraction (PXRD): [4]

-

Prepare the crystalline this compound sample for analysis.

-

Acquire the powder X-ray diffraction pattern using a diffractometer with CuKα radiation.

-

Data is typically collected over a 2-theta range of 4° to 40°.

-

The resulting diffractogram can be used to identify the crystalline form of the this compound. For example, one polymorphic form (APO-I) is characterized by peaks at approximately 9.8, 15.3, 21.4, 22.3, 24.2, and 27.5 degrees 2-theta.[4]

-

Visualizations

Caption: Workflow for the synthesis of this compound.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. synthesis [ch.ic.ac.uk]

- 3. US6512005B2 - Process for synthesis of pure warfarin acid, warfarin alkali metal salts and corresponding clathrates - Google Patents [patents.google.com]

- 4. US8765976B2 - Polymorphic forms of this compound and preparations thereof - Google Patents [patents.google.com]

- 5. US20020120155A1 - Process for synthesis of pure warfarin acid, warfarin alkali metal salts and corresponding clathrates - Google Patents [patents.google.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. characterisation [ch.ic.ac.uk]

- 8. Carbon-13 Nuclear Magnetic Resonance Spectroscopy. Structure of the Anticoagulant Warfarin and Related Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalscientificjournal.com [globalscientificjournal.com]

- 10. Quantification of Warfarin in Dried Rat Plasma Spots by High-Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potency of Warfarin Potassium Enantiomers (S-warfarin vs. R-warfarin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereoselective potency of warfarin's enantiomers, S-warfarin and R-warfarin. Warfarin (B611796), a widely prescribed oral anticoagulant, is administered as a racemic mixture. However, its two enantiomers exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles, which is critical for understanding its therapeutic effects and drug-drug interactions.

Core Concepts: Stereoselectivity in Warfarin's Action

Warfarin exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1). This enzyme is a crucial component of the vitamin K cycle, which is essential for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S. Inhibition of VKORC1 leads to the depletion of the reduced form of vitamin K, thereby impairing the synthesis of functional clotting factors and leading to anticoagulation.

The two enantiomers of warfarin, S-warfarin and R-warfarin, differ in their three-dimensional arrangement, leading to distinct interactions with their target enzyme and metabolic enzymes. It is widely established that S-warfarin is the more potent enantiomer, estimated to be 2-5 times more effective at inhibiting VKORC1 than R-warfarin [1][2]. This difference in potency is a cornerstone of warfarin's clinical pharmacology.

Quantitative Data on Potency and Pharmacokinetics

The following tables summarize the key quantitative data comparing S-warfarin and R-warfarin.

Table 1: Comparative Potency of Warfarin Enantiomers

| Parameter | S-Warfarin | R-Warfarin | Potency Ratio (S/R) | Reference |

| VKORC1 Inhibition | More Potent | Less Potent | 2-5x | [1][2] |

| Anticoagulant Effect | Major Contributor | Minor Contributor | ~3.7x (based on INR) | [3] |

Note: Direct comparative IC50 or Ki values for S- and R-warfarin from a single study under identical, physiologically relevant conditions (e.g., using glutathione (B108866) as a reducing agent) are not consistently reported in the literature. The potency ratio is a generally accepted range based on various in vitro and in vivo studies.

Table 2: Comparative Pharmacokinetic Parameters of Warfarin Enantiomers in Humans

| Parameter | S-Warfarin | R-Warfarin | Reference |

| Primary Metabolizing Enzyme | CYP2C9 | CYP1A2, CYP3A4, CYP2C19 | [4][5] |

| Clearance (CL/F) | ~0.144 L/h | ~0.125 L/h | [4] |

| Volume of Distribution (Vd/F) | ~16.6 L | ~10.9 L | [4] |

| Half-life (t½) | Shorter | Longer | [6] |

Signaling Pathways and Metabolic Fate

The differential potency and clinical effects of the warfarin enantiomers are a direct consequence of their distinct interactions with biological systems.

The following diagram illustrates the vitamin K cycle and the inhibitory action of both S- and R-warfarin on VKORC1.

The clearance of each enantiomer is governed by different cytochrome P450 (CYP) enzymes, which has significant implications for drug-drug interactions.

Experimental Protocols

This section outlines the methodologies for key experiments used to determine the potency and pharmacokinetic properties of warfarin enantiomers.

A robust high-performance liquid chromatography (HPLC) method is essential for separating and quantifying S- and R-warfarin in biological matrices.

Objective: To separate and quantify S-warfarin and R-warfarin from plasma samples.

Materials:

-

HPLC system with a fluorescence or mass spectrometry (MS/MS) detector.

-

Chiral stationary phase column (e.g., Chiralcel OD-RH, Astec CHIROBIOTIC V)[1][7].

-

Acetonitrile, glacial acetic acid, triethylamine (B128534) (for mobile phase)[6].

-

S-warfarin and R-warfarin reference standards.

-

Internal standard (e.g., warfarin-d5).

-

Plasma samples.

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma, add 400 µL of a methanol-water mixture (7:1, v/v) containing the internal standard[1].

-

Vortex the sample for 10 seconds and centrifuge at 2250 x g for 15 minutes at 4°C to precipitate proteins[1].

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 50°C[1].

-

Reconstitute the residue in 100 µL of the mobile phase[1].

-

-

Chromatographic Conditions (Example):

-

Data Analysis:

-

Generate a standard curve using known concentrations of S- and R-warfarin.

-

Determine the concentrations of the enantiomers in the plasma samples by comparing their peak areas to the standard curve.

-

This assay determines the inhibitory potency (IC50) of the warfarin enantiomers on VKORC1 in a cell-free system.

Objective: To determine the IC50 values of S- and R-warfarin for the inhibition of human VKORC1.

Materials:

-

Microsomes from cells overexpressing human VKORC1[8].

-

Vitamin K1 epoxide (substrate)[8].

-

Glutathione (GSH) as a more physiologically relevant reducing agent than DTT[9][10].

-

Reaction buffer (e.g., 200 mM HEPES, pH 7.5, 150 mM KCl)[9].

-

S-warfarin and R-warfarin stock solutions.

-

Quenching solution (e.g., isopropanol/hexane mixture)[9].

-

HPLC system for product quantification.

Procedure:

-

Reaction Setup:

-

Incubation:

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1.5 hours)[9].

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding the quenching solution[9].

-

Vortex and centrifuge to separate the phases.

-

Collect the organic phase containing the product (Vitamin K1).

-

-

Analysis:

-

Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.

-

Quantify the amount of Vitamin K1 produced using HPLC.

-

-

Data Analysis:

-

Calculate the percentage of VKORC1 inhibition for each warfarin enantiomer concentration compared to the control (no inhibitor).

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

This assay provides a more physiologically relevant measure of warfarin's anticoagulant activity.

Objective: To determine the functional IC50 of S- and R-warfarin in a cellular context.

Procedure:

-

Cell Culture and Transfection:

-

Co-transfect a suitable cell line (e.g., HEK293T) with expression vectors for human VKORC1 and a vitamin K-dependent reporter protein (e.g., Factor IX)[10].

-

-

Inhibitor Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing a fixed concentration of vitamin K1 epoxide.

-

Add varying concentrations of S-warfarin or R-warfarin to the wells.

-

-

Incubation:

-

Incubate the cells for a sufficient period (e.g., 48-72 hours) to allow for reporter protein expression and secretion.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant.

-

Quantify the amount of carboxylated (active) reporter protein using a specific ELISA.

-

-

Data Analysis:

-

Plot the percentage of inhibition of reporter protein secretion against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for comparing the potency of warfarin enantiomers.

References

- 1. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Assessing the relative potency of (S)- and (R)-warfarin with a new PK-PD model, in relation to VKORC1 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The population pharmacokinetics of R- and S-warfarin: effect of genetic and clinical factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Direct Chiral HPLC Method for the Simultaneous Determination of Warfarin Enantiomers and Its Impurities in Raw Material and Pharmaceutical Formulation: Application of Chemometric Protocol | Scilit [scilit.com]

- 10. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of coumarin-based anticoagulants

<An In-depth Technical Guide to the Discovery and History of Coumarin-Based Anticoagulants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of coumarin-based anticoagulants from a mysterious cattle ailment to a cornerstone of thromboembolic therapy is a landmark in pharmacology and serendipitous discovery. This guide details the key scientific milestones, experimental frameworks, and molecular mechanisms that underpin this class of drugs. Beginning in the 1920s with the investigation of "sweet clover disease," a hemorrhagic condition in cattle, researchers at the University of Wisconsin, led by Karl Paul Link, embarked on a multi-year quest that culminated in the isolation of dicoumarol and the subsequent synthesis of warfarin (B611796).[1] This document provides an in-depth exploration of the historical context, the pivotal experiments that identified the hemorrhagic agent, the elucidation of its mechanism of action via the vitamin K cycle, and its development into a life-saving therapeutic agent.

Historical Context: The Emergence of "Sweet Clover Disease"

In the early 1920s, a devastating hemorrhagic disease emerged in cattle across the northern United States and Canada.[2][3] Veterinarians Frank Schofield and Lee Roderick independently identified a common link: the affected cattle had all consumed moldy sweet clover (Melilotus alba and M. officinalis) hay or silage.[4] The condition, dubbed "sweet clover disease," was characterized by a progressive decrease in the blood's ability to clot, leading to fatal hemorrhages after minor injuries or even spontaneously.[3][5][6] Roderick demonstrated in 1929 that the disease was caused by a "plasma prothrombin defect," but the specific causative agent remained elusive.[4]

The economic hardship of the Great Depression compelled farmers to use the spoiled feed, leading to widespread livestock losses and creating an urgent need for a scientific solution.[1] This set the stage for the pivotal research that would follow at the University of Wisconsin.

The Wisconsin Alumni Research Foundation (WARF) Project: Isolating the Hemorrhagic Agent

Experimental Protocol: Bioassay-Guided Fractionation

The core of Link's investigation was a bioassay developed to guide the chemical fractionation of the spoiled hay.[7] The primary goal was to isolate the compound responsible for the anticoagulant effect.

Objective: To isolate and identify the hemorrhagic agent from spoiled sweet clover hay.

Methodology:

-

Extraction: Large quantities of spoiled sweet clover hay were subjected to various solvent extraction methods to separate chemical components based on solubility.

-

Animal Model: Rabbits were used as the primary animal model. They were fed extracts from the different chemical fractions of the hay.[7]

-

Endpoint Measurement: The anticoagulant effect was quantified by measuring the prothrombin time (PT) of blood samples drawn from the rabbits. A prolonged clotting time indicated the presence of the active hemorrhagic agent.[8]

-

Iterative Fractionation: The fractions that demonstrated anticoagulant activity were subjected to further chemical separation (e.g., crystallization, chromatography). This iterative process of fractionation and bioassay allowed the researchers to progressively purify the active compound.[8]

This long and arduous process, lasting nearly six years, culminated in June 1939 when Link's assistant, Harold Campbell, successfully isolated a pure, crystalline substance.[1][7]

Identification and Synthesis

Following its isolation, the crystalline substance was identified by Mark Stahmann and Charles Huebner as 3,3'-methylenebis(4-hydroxycoumarin).[7] They confirmed its structure by successfully synthesizing the compound on April 1, 1940.[5] The substance was named dicoumarol .[7] This work definitively proved that dicoumarol, formed from the naturally occurring coumarin (B35378) in sweet clover by the action of molds, was the causative agent of sweet clover disease.[1]

Mechanism of Action: Inhibition of the Vitamin K Cycle

The discovery of dicoumarol provided a powerful tool to study the coagulation cascade. It was eventually determined that coumarins exert their anticoagulant effect by interfering with the action of vitamin K.[2][9] The definitive mechanism—inhibition of the enzyme Vitamin K Epoxide Reductase (VKOR)—was fully elucidated in 1978.[4][10]

Coumarin anticoagulants act as competitive inhibitors of VKORC1 (Vitamin K epoxide reductase complex subunit 1).[11][12] This enzyme is crucial for the vitamin K cycle, a metabolic pathway that recycles vitamin K epoxide back to its active, reduced form (vitamin K hydroquinone).[13][14]

The Vitamin K Cycle and Coagulation Factor Synthesis

-

Carboxylation: The active, reduced form of vitamin K is an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[13]

-

Activation of Clotting Factors: GGCX catalyzes the post-translational carboxylation of glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) residues on several key clotting factors.[14]

-

Affected Factors: This includes pro-coagulant factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S.[10]

-

Vitamin K Oxidation: During the carboxylation reaction, reduced vitamin K is oxidized to vitamin K epoxide.[14]

-

Recycling via VKOR: VKOR is responsible for reducing vitamin K epoxide back to its active form, allowing the cycle to continue.[13]

By inhibiting VKOR, coumarins deplete the liver's supply of reduced vitamin K.[11] This prevents the proper carboxylation and activation of factors II, VII, IX, and X, thereby impairing the coagulation cascade and prolonging clotting time.[10]

From Rodenticide to Landmark Drug: The Development of Warfarin

Following the synthesis of dicoumarol, Link's team synthesized over 100 analogues, searching for compounds with varying potency.[7]

-

Dicoumarol (1941): The first coumarin anticoagulant, dicoumarol, entered human clinical trials in 1941 at the Mayo Clinic and Wisconsin General Hospital.[2][7] While effective, it proved unstable and difficult to manage clinically.[7]

-

Warfarin Sodium - Coumadin® (1954): Ironically, further research showed that a water-soluble version, warfarin sodium, was not only safer but also more effective and manageable than dicoumarol for human use.[7] It was approved for human use by the FDA in 1954 under the brand name Coumadin®.[2][10] Its acceptance was famously bolstered in 1955 when U.S. President Dwight D. Eisenhower was treated with the drug following a heart attack.[7][10]

Synthesis of Warfarin

The classic and most common synthesis of racemic warfarin is through a Michael addition reaction.

Protocol: Racemic Warfarin Synthesis

-

Reactants: 4-hydroxycoumarin (B602359) and benzalacetone.[15][16]

-

Catalyst: The condensation reaction is catalyzed by a base (e.g., piperidine, pyridine) or an acid.[15][16]

-

Procedure: The reactants are typically refluxed in a solvent such as water or methanol (B129727).[15]

-

Purification: The resulting crude warfarin is then purified to yield the final product.

Clinical Development and Quantitative Data

The introduction of dicoumarol and later warfarin revolutionized the treatment and prevention of thromboembolic diseases.[10] Clinical monitoring is essential due to a narrow therapeutic window and significant inter-individual dose variability.[17]

Monitoring: The Prothrombin Time (PT) and INR

The anticoagulant effect of coumarins is monitored using the Prothrombin Time (PT) test, which measures the integrity of the extrinsic and common coagulation pathways.[18][19] To standardize results across different laboratories and reagents, the PT is reported as the International Normalized Ratio (INR).[20]

Protocol: Prothrombin Time (PT) Measurement

-

Sample Collection: 4.5 mL of whole blood is collected in a blue-top tube containing 3.2% buffered sodium citrate, which acts as an anticoagulant by chelating calcium. The tube must be at least 90% full.[21]

-

Sample Preparation: The sample is centrifuged to prepare platelet-poor plasma (PPP).[19]

-

Assay:

-

The PPP is warmed to 37°C.[19]

-

Thromboplastin (B12709170) (a source of tissue factor and phospholipid) and calcium chloride are added to the plasma to initiate coagulation.[19][21]

-

The time (in seconds) required for a fibrin (B1330869) clot to form is measured, either manually or by an automated coagulometer.[19]

-

-

INR Calculation: The patient's PT result is converted to an INR using the formula: INR = (Patient PT / Mean Normal PT) ^ ISI, where the ISI (International Sensitivity Index) is a value specific to the thromboplastin reagent and instrument combination.[20]

Comparative Data of Coumarin Anticoagulants

The choice of coumarin agent can depend on its pharmacokinetic properties, particularly its half-life, which influences the stability of anticoagulation.[22]

| Compound | Elimination Half-Life | Potency (Relative to Warfarin) | Typical Daily Dose Range | Primary Use |

| Dicoumarol | Variable (24-96 hours) | Less potent | 25-200 mg | Largely historical, replaced by warfarin[23] |

| Warfarin | S-enantiomer: 24-33 hR-enantiomer: 35-58 h[17] | Standard (S-enantiomer is 2-5x more potent than R)[10] | 1.5 - 14 mg[17] | Most widely used oral anticoagulant globally[10] |

| Acenocoumarol (B605123) | S-enantiomer: ~1.8 hR-enantiomer: ~6.6 h[17] | More potent than warfarin | 1 - 9 mg[17] | Used in some European and other countries[24] |

| Phenprocoumon (B610086) | 110 - 130 hours[17] | More potent than warfarin | 0.75 - 9 mg[17] | Used primarily in Germany and other European countries[24] |

Note: Dosing is highly individualized based on INR monitoring.

A study comparing acenocoumarol and warfarin found that the percentage of Prothrombin Times in the therapeutic range was 59% for acenocoumarol and 62% for warfarin, showing no significant difference in the stability of anticoagulation in a clinical setting.[22] Another study in patients with mechanical heart valves found that the mean Time in Therapeutic Range (TiTR) was significantly lower for acenocoumarol users compared to warfarin users (56.1% vs. 61.6%).[25]

Conclusion and Legacy

The discovery of coumarin-based anticoagulants is a paradigm of translational research, beginning with a veterinary problem and culminating in a globally essential medicine. The methodical, bioassay-guided research by Karl Paul Link and his team at the University of Wisconsin laid the groundwork for modern anticoagulant therapy. Warfarin, a derivative of this research, has been the standard of care for preventing and treating thromboembolic disorders for over 60 years.[24] While newer direct oral anticoagulants (DOACs) have since been introduced, the story of warfarin remains a seminal chapter in the history of drug development, highlighting the critical interplay of veterinary science, biochemistry, and clinical medicine.

References

- 1. The history of warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hematology.org [hematology.org]

- 3. Moldy Sweet Clover Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 4. thebloodproject.com [thebloodproject.com]

- 5. ahajournals.org [ahajournals.org]

- 6. DSpace [dr.lib.iastate.edu]

- 7. acs.org [acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Vitamin K and coumarin anticoagulants: dependence of anticoagulant effect on inhibition of vitamin K transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Warfarin - Wikipedia [en.wikipedia.org]

- 11. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. synthesis [ch.ic.ac.uk]

- 16. A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacogenetic-guided dosing of coumarin anticoagulants: algorithms for warfarin, acenocoumarol and phenprocoumon - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

- 20. researchgate.net [researchgate.net]

- 21. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 22. Warfarin or acenocoumarol: which is better in the management of oral anticoagulants? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pinellinutraceuticals.com [pinellinutraceuticals.com]

- 24. Discovery of anticoagulant drugs: a historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Navigating the Complexities of Warfarin: An In-depth Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Immediate Release

A Comprehensive Technical Resource for Researchers and Drug Development Professionals on the Pharmacokinetics and Pharmacodynamics of Warfarin (B611796) Potassium

This technical guide provides a detailed examination of the pharmacokinetic and pharmacodynamic properties of warfarin potassium, a widely prescribed oral anticoagulant. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical data, outlines experimental methodologies, and visualizes complex biological pathways to offer a comprehensive understanding of this vital therapeutic agent.

Warfarin's narrow therapeutic index and significant interindividual variability in dose response present ongoing challenges in clinical practice. A thorough understanding of its absorption, distribution, metabolism, excretion (ADME), and its mechanism of action is paramount for optimizing therapy and developing safer anticoagulants. This guide delves into the core principles governing warfarin's behavior in the body, with a focus on the genetic and environmental factors that influence its efficacy and safety.

Core Pharmacokinetics: A Quantitative Overview

Warfarin is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being three to five times more potent.[1] Its pharmacokinetic profile is characterized by rapid and complete oral absorption, a small volume of distribution, and extensive protein binding.[1][2][3][4] Elimination is primarily through hepatic metabolism, with genetic polymorphisms playing a crucial role in the rate of clearance.[2][3][4][5][6][7][8][9][10][11]

| Parameter | Value | References |

| Absorption | ||

| Bioavailability | Nearly 100% | [4] |

| Time to Peak Plasma Concentration | Approximately 4 hours | [2] |

| Distribution | ||

| Volume of Distribution | 0.14 L/kg | [2][3] |

| Protein Binding | 99% (primarily to albumin) | [1][2][3][4][12][13][14][15] |

| Metabolism | ||

| Primary Site | Liver | [2][3][4][8][9] |

| S-Warfarin Metabolism | Primarily by CYP2C9 | [2][3][4][5][6][7][8][9][10][11] |

| R-Warfarin Metabolism | Primarily by CYP1A2 and CYP3A4 | [4][7][8][9][11] |

| Excretion | ||

| Elimination Half-life | 20 to 60 hours (highly variable) | [1][2][3][4][8][12][16] |

| Route of Elimination | Primarily as metabolites in urine (92%) | [2][3][8] |

Table 1: Key Pharmacokinetic Parameters of this compound

The metabolism of the more potent S-enantiomer is significantly influenced by genetic variations in the CYP2C9 gene. Different alleles result in varying enzyme activity, leading to substantial differences in warfarin clearance.

| CYP2C9 Genotype | Reduction in S-Warfarin Metabolism/Clearance | References |

| CYP2C92 | ~30-40% reduction | [17][18] |

| CYP2C93 | ~90% reduction | [17][18] |

| CYP2C91/2 | 40% reduction in S-warfarin clearance | [19] |

| CYP2C91/3 | 56% decrease in plasma clearance of S-warfarin | [10] |

| CYP2C92/3 | 70% decrease in plasma clearance of S-warfarin | [10] |

| CYP2C93/3 | 75% decrease in plasma clearance of S-warfarin | [10] |

| CYP2C9*8 | 30% reduction in unbound oral clearance of S-warfarin | [19] |

Table 2: Impact of CYP2C9 Genotypes on S-Warfarin Metabolism and Clearance

Core Pharmacodynamics: The Mechanism of Anticoagulation

Warfarin exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), a critical enzyme in the vitamin K cycle.[1][2][3][4][9][17][19][20][21][22][23][24][25][26] This inhibition depletes the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[1][2][9][17][19][24][25][26] The resulting under-carboxylated proteins have reduced biological activity, leading to a decrease in blood coagulability.

Polymorphisms in the VKORC1 gene also significantly impact warfarin dose requirements. For instance, the -1639G>A polymorphism is associated with lower expression of VKORC1, leading to increased sensitivity to warfarin and a need for lower doses.[18]

Experimental Protocols: Methodologies for Warfarin Analysis

Determination of Plasma Warfarin Concentration by High-Performance Liquid Chromatography (HPLC)

A common method for quantifying warfarin in plasma involves reversed-phase HPLC with UV or fluorescence detection.[3][4][7][9][11]

1. Sample Preparation (Solid-Phase Extraction):

-

Condition a C18 solid-phase extraction cartridge with 1% methanol (B129727) (pH 2.8).

-

Load the plasma sample onto the conditioned cartridge.

-

Elute the retained warfarin and its metabolites with acetonitrile (B52724).

-

Evaporate the organic phase to dryness under nitrogen.

-

Reconstitute the residue in Milli-Q water for injection.

2. Chromatographic Conditions: [7]

-

Column: C18 or Chiralcel OD-RH for enantiomeric separation.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or isopropanol) and a buffer (e.g., potassium phosphate (B84403) buffer).

-

Flow Rate: Typically 1 mL/min (isocratic).

-

Injection Volume: 20-50 µL.

-

Detection: UV absorbance at a specific wavelength or fluorescence detection with excitation and emission wavelengths around 310 nm and 350-400 nm, respectively.

In Vitro VKORC1 Inhibition Assay

Assessing the inhibitory potential of warfarin on VKORC1 activity can be performed using an in vitro assay with dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH) as a reducing agent.[21]

1. Preparation of Microsomes:

-

Isolate microsomes from cells expressing VKORC1.

2. Inhibition Assay:

-

Pre-incubate the microsomes with varying concentrations of warfarin.

-

Initiate the enzymatic reaction by adding the substrate (vitamin K epoxide) and a reducing agent (GSH is preferred as DTT can make the enzyme less sensitive to warfarin).

-

Incubate the reaction mixture at 37°C.

-

Quench the reaction.

3. Analysis:

-

Extract the vitamin K metabolites.

-

Analyze the conversion of vitamin K epoxide to vitamin K using HPLC to determine the IC50 of warfarin.

Clinical Application: Pharmacogenomic-Guided Dosing

The significant influence of CYP2C9 and VKORC1 genotypes on warfarin's pharmacokinetics and pharmacodynamics has led to the development of pharmacogenomic-guided dosing algorithms.[8][16][17][18][20] These algorithms integrate genetic information with clinical factors (e.g., age, weight, interacting medications) to predict a more appropriate initial warfarin dose, potentially reducing the time to therapeutic INR and minimizing the risk of adverse events.

This technical guide serves as a foundational resource for understanding the intricate pharmacokinetic and pharmacodynamic properties of this compound. The provided data, protocols, and visualizations are intended to support further research and development in the field of anticoagulation therapy, with the ultimate goal of improving patient outcomes.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Quantitative Assessment of CYP2C9 Genetic Polymorphisms Effect on the Oral Clearance of S-Warfarin in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The population pharmacokinetics of R- and S-warfarin: effect of genetic and clinical factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bcbsm.com [bcbsm.com]

- 9. journal-jps.com [journal-jps.com]

- 10. researchgate.net [researchgate.net]

- 11. globalscientificjournal.com [globalscientificjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. gbcbiotech.com [gbcbiotech.com]

- 14. Pharmacogenomic Testing to Guide Warfarin Dosing - The Value of Genetic and Genomic Technologies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Warfarin Dosing and VKORC1/CYP2C9: Overview, Clinical Implications of the Genetic Mutation [emedicine.medscape.com]

- 16. Decreased Warfarin Clearance with the CYP2C9 R150H (*8) Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. ashpublications.org [ashpublications.org]

- 19. Clinical pharmacokinetics and pharmacodynamics of warfarin. Understanding the dose-effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The pharmacokinetics and pharmacodynamics of single dose (R)- and (S)-warfarin administered separately and together: relationship to VKORC1 genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Estimation of plasma levels of warfarin and 7-hydroxy warfarin by high performance liquid chromatography in patients receiving warfarin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantification of Warfarin in Dried Rat Plasma Spots by High-Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Warfarin potassium crystal structure and polymorphism

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Warfarin (B611796) Potassium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Warfarin potassium, a coumarin (B35378) anticoagulant, is a critical therapeutic agent for the prevention and treatment of thromboembolic disorders. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, profoundly influence its physicochemical properties, including solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, their structural characterization, and the experimental methodologies employed in their analysis. The guide also delves into the pharmacodynamic and pharmacokinetic pathways of warfarin to provide a complete context for its mechanism of action.

Introduction to this compound

This compound is the potassium salt of warfarin, a synthetic derivative of dicoumarol. It functions as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors.[1] Marketed under various trade names, it is a cornerstone in the management of conditions such as atrial fibrillation, deep vein thrombosis, and pulmonary embolism. The efficacy and safety of warfarin therapy are contingent on maintaining a narrow therapeutic window, which can be influenced by the drug's solid-state properties.

Polymorphism of this compound

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. To date, two polymorphic solvate forms of this compound have been described in the literature: APO-I and APO-II.[2]

Polymorph APO-I (Isopropanol Solvate)

APO-I is a crystalline isopropanol (B130326) solvate of this compound.[2] It has been characterized by various analytical techniques, as detailed in the subsequent sections.

Polymorph APO-II (Ethyl Acetate (B1210297) Solvate)

APO-II is a crystalline ethyl acetate solvate of this compound.[2] Similar to APO-I, its distinct solid-state properties have been elucidated through comprehensive analytical characterization.

Crystallographic and Characterization Data

Powder X-ray Diffraction (PXRD) Data

PXRD is a fundamental technique for the identification and characterization of crystalline materials. The distinct peak positions (in degrees 2-theta) in the diffractograms of APO-I and APO-II serve as fingerprints for these polymorphic forms.

| Polymorph | Characteristic PXRD Peaks (2θ)[2] |

| APO-I | 9.8, 13.1, 15.3, 18.3, 19.5, 21.4, 22.3, 24.2, 27.5 |

| APO-II | 8.5, 9.7, 12.7, 14.5, 18.3, 20.1, 21.6, 22.1, 24.7, 27.4 |

Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy probes the vibrational modes of molecules, providing insights into their functional groups and bonding arrangements. The differences in the crystal lattice of polymorphs can lead to subtle but measurable shifts in their FTIR spectra.

| Polymorph | Characteristic FTIR Peaks (cm⁻¹)[2] |

| APO-I | 3454, 1721, 1622, 1600, 1524 |

| APO-II | 3424, 1721, 1629, 1602, 1528 |

Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. This technique is invaluable for studying melting, crystallization, and solid-solid phase transitions, providing key information about the thermal stability of different polymorphs.

| Polymorph | DSC Thermogram Characteristics[2] |

| APO-I | Endothermic peak with an onset temperature of approximately 163.3°C and a peak maximum of approximately 171.6°C. |

| APO-II | Endothermic peak with an onset temperature of approximately 162.9°C and a peak maximum of approximately 172.3°C. |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the preparation and characterization of this compound polymorphs.

Preparation of Polymorphs

4.1.1. Preparation of APO-I (Isopropanol Solvate) [2]

-

Dissolve warfarin acid in isopropanol.

-

Add a solution of potassium hydroxide (B78521) in water to the warfarin isopropanol solution to form a potassium warfarin mixture.

-

Heat the mixture to a temperature in the range of 45°C to 80°C to form a solution.

-

Maintain the pH of the solution between 7.0 and 10.0.

-

Distill the solution to concentrate the this compound isopropanol solution.

-

Stir the concentrated solution at a temperature between 5°C and 50°C until precipitation occurs.

-

Isolate the precipitate (APO-I) by filtration.

-

Optionally, dry the isolated solid.

4.1.2. Preparation of APO-II (Ethyl Acetate Solvate) [2]

-

Follow steps 1-5 for the preparation of APO-I.

-

Add additional isopropanol and continue distillation to remove water.

-

Distill the resulting solution to dryness or near-dryness to form a residue.

-

Dissolve the residue in ethyl acetate.

-

Stir the ethyl acetate solution at a temperature between 5°C and 50°C until precipitation occurs.

-

Isolate the precipitate (APO-II) by filtration.

Powder X-ray Diffraction (PXRD)

-

Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder, ensuring a flat and level surface.

-

Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source. Set the voltage and current to appropriate values (e.g., 45 kV and 40 mA).

-

Data Collection: Scan the sample over a 2θ range of 4° to 40°. Use a step size of 0.017° and a step time of 30 seconds. Rotate the sample during the measurement to minimize preferred orientation effects.

-

Data Analysis: Process the raw data to identify the peak positions (2θ) and their intensities.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing approximately 1 mg of the sample with 100 mg of dry KBr in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrument Setup: Use a single-beam FTIR spectrometer.

-

Data Collection: Collect the spectrum at a resolution of 4 cm⁻¹ over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption peaks and their corresponding wavenumbers.

Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty crimped pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Data Collection: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. Record the heat flow as a function of temperature.

-

Data Analysis: Determine the onset temperature and the peak maximum of any endothermic or exothermic events from the resulting thermogram.

Signaling Pathways and Logical Relationships

To understand the context of warfarin's therapeutic action, it is essential to visualize its pharmacodynamic and pharmacokinetic pathways.

Caption: The Vitamin K cycle and the inhibitory action of warfarin on VKORC1.

Caption: The metabolic pathways of the R- and S-enantiomers of warfarin.

Caption: A logical workflow for the screening and characterization of this compound polymorphs.

Conclusion

The polymorphic landscape of this compound is a critical area of study for drug development and manufacturing. This guide has summarized the available data on the two known polymorphic solvates, APO-I and APO-II, and provided detailed methodologies for their characterization. The provided diagrams of the Vitamin K cycle, warfarin metabolism, and a polymorph screening workflow offer a visual representation of the key processes related to this important anticoagulant. Further research, particularly single-crystal X-ray diffraction studies, is warranted to fully elucidate the three-dimensional atomic arrangements within these polymorphic forms, which would provide a deeper understanding of their structure-property relationships.

References

The Molecular Basis of Warfarin's Interaction with Vitamin K Epoxide Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between the anticoagulant drug warfarin (B611796) and its target, the Vitamin K Epoxide Reductase (VKOR). Warfarin has been a cornerstone of anticoagulant therapy for decades, and a deep understanding of its mechanism of action at a molecular level is crucial for the development of new anticoagulants and for personalizing patient therapy. This document details the enzymatic cycle of vitamin K, the inhibitory action of warfarin, quantitative measures of this inhibition, the structural basis for warfarin resistance, and the experimental protocols used to study these interactions.

The Vitamin K Cycle and Warfarin's Mechanism of Inhibition

The anticoagulant effect of warfarin is achieved by interfering with the vitamin K cycle, a critical pathway for the post-translational modification of several blood clotting factors.[1][2] Vitamin K epoxide reductase (VKORC1) is a key enzyme in this cycle, responsible for converting vitamin K 2,3-epoxide back to its active, reduced form, vitamin K hydroquinone (B1673460).[3][4] This reduced vitamin K is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate (B1630785) residues on vitamin K-dependent proteins, including clotting factors II, VII, IX, and X.[2][4] This carboxylation is necessary for their biological activity.

Warfarin acts as a potent, competitive, and tight-binding inhibitor of VKORC1.[5][6] By blocking VKORC1, warfarin depletes the pool of reduced vitamin K, thereby inhibiting the γ-carboxylation of clotting factors and reducing their ability to participate in the coagulation cascade.[4][7] The inhibition is reversible, with warfarin binding to a pocket in the VKORC1 enzyme.[8] Several residues, including Y25, A26, and Y139, have been identified as essential for warfarin binding.[8]

Recent studies have revealed that warfarin uncouples the two reductive steps catalyzed by VKORC1: the reduction of vitamin K epoxide (KO) to vitamin K quinone (K), and the subsequent reduction of K to vitamin K hydroquinone (KH2).[9] Warfarin more strongly inhibits the overall reaction from KO to KH2 than the individual step of KO to K reduction.[9]

Quantitative Analysis of Warfarin Inhibition

The inhibitory potency of warfarin against VKORC1 is typically quantified by the half-maximal inhibitory concentration (IC50). These values can vary significantly depending on the experimental system used. Cell-based assays generally yield IC50 values in the nanomolar range, which aligns with the therapeutic concentrations of warfarin in plasma.[10][11] In contrast, traditional in vitro assays using dithiothreitol (B142953) (DTT) as a reducing agent often report much higher IC50 values, in the micromolar to millimolar range.[10][12] This discrepancy is attributed to DTT being a non-physiological reductant that may alter the conformation of VKORC1.[6] The use of glutathione (B108866) (GSH), the primary reducing equivalent in the endoplasmic reticulum, results in IC50 values that are more consistent with cell-based assays.[10][13]

Table 1: Warfarin IC50 Values for Wild-Type VKORC1

| Assay Type | Reductant | Warfarin IC50 | Reference |

| Cell-based (FIX activity) | Endogenous | ~0.6 nM - 24.7 nM | [13][14] |

| Microsomal | GSH | 52 nM | [10][13] |

| Microsomal | GSH/GSSG | 82 nM | [10][13] |

| Microsomal | DTT | 2.4 µM | [10][13] |

Molecular Basis of Warfarin Resistance

Genetic variations in the VKORC1 gene are a major cause of warfarin resistance, necessitating higher doses of the drug to achieve a therapeutic effect.[15][16] These mutations can be broadly categorized based on their location and proposed mechanism of conferring resistance. Some mutations are located within or near the putative warfarin binding site, directly interfering with drug binding.[17][18] Other mutations are found in peripheral regions of the enzyme, and are thought to confer resistance by altering the protein's conformation, thereby indirectly affecting the stability of the warfarin-binding pocket.[18]

Table 2: Warfarin Resistance in VKORC1 Mutants (Cell-Based Assays)

| VKORC1 Variant | Description | Warfarin IC50 (nM) | Fold Resistance vs. Wild-Type | Reference |

| Wild-Type | - | 24.7 | 1.0 | [14] |

| Val29Leu | Mutation associated with clinical resistance | 136.4 | 5.5 | [14] |

| Val45Ala | Mutation associated with clinical resistance | 152.0 | 6.2 | [14] |

| Asp36Tyr | Common warfarin resistance polymorphism | - | - | [15] |

| Leu128Arg | Mutation associated with high clinical resistance | 1226.4 | 49.7 | [14] |

Note: IC50 values can vary between studies due to differences in experimental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Warfarin and Vitamin K in the Diet - Teach Me Pharm Practical Drug Review [teachmepharm.com]

- 3. Structural Modeling Insights into Human VKORC1 Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. researchgate.net [researchgate.net]

- 7. healthcentral.com [healthcentral.com]

- 8. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medlineplus.gov [medlineplus.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stabilization of warfarin-binding pocket of VKORC1 and VKORL1 by a peripheral region determines their different sensitivity to warfarin inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Warfarin Potassium's Role in the Vitamin K Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the pivotal role of warfarin (B611796) potassium in the vitamin K cycle, a critical pathway for hemostasis. Warfarin, a widely prescribed anticoagulant, exerts its therapeutic effect by disrupting this cycle, thereby inhibiting the synthesis of active vitamin K-dependent coagulation factors. This document provides a detailed examination of the molecular mechanisms, quantitative effects, and experimental methodologies relevant to the study of warfarin's interaction with the vitamin K cycle.

The Vitamin K Cycle: A Brief Overview

The vitamin K cycle is a series of enzymatic reactions primarily occurring in the liver that is essential for the post-translational modification of several proteins involved in blood coagulation. This modification, known as gamma-carboxylation, converts specific glutamate (B1630785) (Glu) residues on these proteins to gamma-carboxyglutamate (B555490) (Gla) residues. This process is crucial for the calcium-binding capacity of these proteins, enabling their interaction with phospholipid membranes and subsequent activation.

The key enzymes involved in this cycle are:

-

Gamma-glutamyl carboxylase (GGCX): This enzyme catalyzes the carboxylation of glutamate residues on vitamin K-dependent proteins. This reaction requires vitamin K hydroquinone (B1673460) (KH2), carbon dioxide, and oxygen. During this process, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide (KO).

-

Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1): This integral membrane enzyme is the primary target of warfarin. It catalyzes the reduction of vitamin K epoxide back to vitamin K quinone and subsequently to vitamin K hydroquinone, thus regenerating the active form of vitamin K required by GGCX.[1][2]

-

Warfarin-resistant quinone reductase(s): Other enzymes can also reduce vitamin K quinone to vitamin K hydroquinone, providing a bypass pathway that is less sensitive to warfarin inhibition.[3]

Mechanism of Action of Warfarin Potassium

Warfarin, a coumarin (B35378) derivative, functions as a potent, competitive inhibitor of the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[4] By blocking VKORC1, warfarin prevents the regeneration of vitamin K hydroquinone (KH2), the active form of vitamin K required for the gamma-carboxylation of vitamin K-dependent clotting factors.[5] This leads to the production of under-carboxylated, and therefore functionally inactive, coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[1][2]

Recent studies have revealed a more nuanced mechanism of warfarin's inhibition. VKORC1 reduces vitamin K epoxide to vitamin K hydroquinone in two distinct steps. Warfarin appears to uncouple these two reactions, leading to a significant disruption of the cycle.[3]

Quantitative Effects of Warfarin

The inhibitory effect of warfarin on VKORC1 and the subsequent reduction in clotting factor activity have been quantified in various experimental systems.

Inhibition of VKORC1 Activity

The potency of warfarin's inhibition of VKORC1 is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values can vary significantly depending on the experimental setup.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | ~0.6 nM | Cell-based assay (HEK293 cells) with endogenous VKORC1 levels | [6] |

| IC50 | 24.7 nM | Cell-based assay (HEK 293T cells) co-expressing human Factor IX and wild-type VKORC1 | [7] |

| IC50 | 52 ± 12 nM | In vitro assay with microsomal VKORC1 and glutathione (B108866) (GSH) as the reductant | [6] |

| IC50 | 82 ± 7 nM | In vitro assay with microsomal VKORC1 and a GSH/GSSG redox buffer | [6] |

| IC50 | 2.4 ± 0.76 µM | In vitro assay with microsomal VKORC1 and dithiothreitol (B142953) (DTT) as the reductant | [6] |

| Ki | 3.5 µM | In vitro assay using a synthetic propeptide of prothrombin | [8] |

Table 1: Quantitative measures of warfarin's inhibition of VKORC1 activity under different experimental conditions.

Reduction of Vitamin K-Dependent Clotting Factor Activity

Warfarin administration leads to a time- and dose-dependent decrease in the activity of vitamin K-dependent coagulation factors. The degree of reduction is monitored clinically using the International Normalized Ratio (INR).

| Factor | Reduction in Activity | INR Range | Reference |

| Factor VIIa | 42% lower than control | <1.7 | [9] |

| Factor VIIc | 45% lower than control | ~1.5 | [9] |

| Factor VIIa | 61% lower than control | 1.7 - 2.5 | [9] |

| Factor II | Mean level of 18-19% of normal | N/A (optimum dose) | [9] |

| Protein C | Mean level of 44 ± 6% at 46 hrs (high dose) | N/A | [10] |

| Protein C | Mean level of 56 ± 12% at 46 hrs (low dose) | N/A | [10] |

Table 2: Reduction in the activity of vitamin K-dependent clotting factors and proteins following warfarin administration.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of warfarin's effects on the vitamin K cycle.

Cell-Based Assay for VKORC1 Activity and Warfarin Inhibition

This protocol describes a common method for assessing VKORC1 activity and its inhibition by warfarin in a cellular context.

Principle: HEK293 cells, which have been engineered to stably express a reporter protein containing the gamma-carboxylation (Gla) domain of a vitamin K-dependent protein (e.g., Factor IX fused to Protein C, FIXgla-PC), are used. The extent of gamma-carboxylation of the secreted reporter protein is a measure of the intracellular VKORC1 activity.

Materials:

-

HEK293 cells stably expressing the FIXgla-PC reporter construct.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Vitamin K1 (phylloquinone) or Vitamin K 2,3-epoxide (KO).

-

This compound salt.

-

Enzyme-linked immunosorbent assay (ELISA) kit for the detection of carboxylated FIXgla-PC.

Procedure:

-

Seed the HEK293-FIXgla-PC cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Replace the growth medium with fresh medium containing a fixed concentration of vitamin K1 or KO (e.g., 5 µM).

-

Add warfarin to the wells at a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (no warfarin).

-

Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Collect the cell culture supernatant.

-

Quantify the concentration of carboxylated FIXgla-PC in the supernatant using a specific sandwich ELISA. The capture antibody recognizes the reporter protein, and the detection antibody is specific for the gamma-carboxylated form.

-

Measure cell viability using a standard assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are not due to cytotoxicity.

-

Plot the percentage of carboxylation against the logarithm of the warfarin concentration and fit the data to a dose-response curve to determine the IC50 value.[6][7][11]

In Vitro DTT-Driven VKORC1 Activity Assay

This protocol outlines a traditional in vitro method to measure VKORC1 activity.

Principle: Microsomes isolated from cells overexpressing VKORC1 are used as the enzyme source. The reduction of vitamin K epoxide to vitamin K is driven by the artificial reducing agent dithiothreitol (DTT) and the product is quantified by high-performance liquid chromatography (HPLC).

Materials:

-

Microsomes containing human VKORC1.

-

Vitamin K 2,3-epoxide (KO).

-

Dithiothreitol (DTT).

-

This compound salt.

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 150 mM KCl and 0.5% CHAPS).

-

HPLC system with a reverse-phase C18 column.

Procedure:

-

Pre-incubate the microsomes with various concentrations of warfarin in the reaction buffer on ice for 30 minutes.

-

Initiate the reaction by adding vitamin K epoxide (e.g., 10 µM) and DTT (e.g., 2 mM).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a mixture of isopropanol (B130326) and hexane (B92381).

-

Vortex the samples and centrifuge to separate the phases.

-

Collect the upper hexane phase containing the lipids and evaporate to dryness.

-

Reconstitute the residue in the mobile phase (e.g., methanol).

-

Inject the sample into the HPLC system and quantify the amount of vitamin K quinone produced by monitoring the absorbance at a specific wavelength (e.g., 254 nm).

-

Calculate the rate of the reaction and determine the IC50 of warfarin.[12]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: The Vitamin K Cycle and the inhibitory action of this compound.